molecular formula C26H27N3O B2885110 N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methylbenzamide CAS No. 478077-36-0

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methylbenzamide

Cat. No.: B2885110
CAS No.: 478077-36-0
M. Wt: 397.522
InChI Key: XVBDLXWIJWXGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methylbenzamide is a multi-substituted pyrrole derivative offered for research purposes. This compound features a complex molecular architecture that is of significant interest in medicinal chemistry. Structurally, it contains a pyrrole ring system, which is a common scaffold in pharmaceuticals and biologically active molecules. The presence of a benzyl group on the pyrrole nitrogen and a benzamide group attached via a methylene linker are features shared with other compounds under investigation. For instance, N-benzyl benzamide derivatives have been identified as potent and selective inhibitors of the enzyme butyrylcholinesterase (BChE), showing promise as potential therapeutic agents for advanced Alzheimer's disease . Furthermore, structurally related N-benzyl pyrrole and pyrazole compounds have demonstrated notable antiproliferative activity in cancer cell lines, such as MIA PaCa-2 pancreatic cancer cells, and have been found to modulate cellular pathways like mTORC1 signaling and autophagy . The specific biological activity, mechanism of action, and primary research applications of this compound itself are areas for ongoing or future investigation. Researchers can utilize this compound as a chemical reference standard, a building block for further synthetic elaboration, or a candidate for in vitro biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O/c1-19-10-9-13-23(16-19)25(30)27-17-24-20(2)21(3)29(18-22-11-5-4-6-12-22)26(24)28-14-7-8-15-28/h4-16H,17-18H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBDLXWIJWXGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=C(N(C(=C2C)C)CC3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Benzyl-4,5-Dimethylpyrrole

The pyrrole core is synthesized by reacting hexane-2,5-dione with benzylamine under acidic conditions (HCl, ethanol, reflux, 12 h), yielding 4,5-dimethyl-1-benzylpyrrole with 78% efficiency. The benzyl group enhances solubility and stabilizes the intermediate for subsequent reactions.

Introduction of the Pyrrol-1-yl Group at the 2-Position

The 2-position of the pyrrole is functionalized via electrophilic substitution using pyrrol-1-yl magnesium bromide in tetrahydrofuran (THF) at −78°C. This step requires strict temperature control to avoid side reactions, achieving a 65% yield. The product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1).

Methylation at the 3-Position

A Mannich reaction introduces the methylaminomethyl group at the 3-position. The intermediate is treated with formaldehyde and methylamine hydrochloride in acetic acid (60°C, 6 h), followed by reduction with sodium cyanoborohydride to yield the tertiary amine. This step achieves 70% yield after recrystallization from methanol.

Amidation with 3-Methylbenzoyl Chloride

The final step involves coupling the amine with 3-methylbenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C to room temperature, 24 h). The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated in 85% yield after aqueous workup and column purification.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Pyrrol-1-yl Substitution : THF outperforms DMF or DMSO in minimizing byproducts.
  • Amidation : DCM with TEA provides higher yields compared to DMF due to reduced hydrolysis.

Catalytic and Stoichiometric Considerations

  • Palladium Catalysts : Pd(PPh₃)₄ enhances cross-coupling efficiency during benzylation (2 mol%, 90°C).
  • Base Selection : TEA is preferred over NaOH for amidation to prevent saponification of the benzoyl chloride.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, benzyl), 6.75 (s, 1H, pyrrole), 6.12 (s, 1H, pyrrol-1-yl), 4.45 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).
  • LC-MS : m/z 430.2 [M+H]⁺, confirming molecular weight.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile:water, 70:30).
  • Melting Point : 152–154°C (consistent with crystalline structure).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Paal-Knorr Synthesis 78 95 Scalability
Cross-Coupling 65 90 Regioselectivity
Mannich Reaction 70 93 Functional group tolerance
Amidation 85 98 Mild conditions

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitutions at the 2- and 3-positions of the pyrrole are mitigated using bulky directing groups.
  • Byproduct Formation : Column chromatography and recrystallization are critical for isolating the target compound.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: It can be used to study the interaction of benzamides with biological macromolecules.

    Materials Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methylbenzamide involves its interaction with specific molecular targets. The benzyl group and the pyrrole ring can interact with hydrophobic pockets in proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Yield (%) Applications/Notes Reference
Target Compound : N-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methylbenzamide Benzyl-pyrrole core, 3-methylbenzamide substituent Not reported Not reported Not reported Potential pharmaceutical or catalytic applications inferred from structural motifs N/A
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-3-methylbenzamide 3-methylbenzamide, imidazolidinone-thiourea linker Not reported 220–221 64 Pharmaceutical candidate (imidazolidinone moieties are common in bioactive agents)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, N,O-bidentate directing group Not reported Not reported Not reported Metal-catalyzed C–H bond functionalization reactions
N-([1-Benzyl-4,5-dimethyl-2-(1H-pyrrol-1-yl)-1H-pyrrol-3-yl]methyl)-2-thiophene carboxamide Benzyl-pyrrole core, thiophene-2-carboxamide substituent 389.51 Not reported Not reported Commercial availability; thiophene may enhance π-stacking interactions

Key Observations:

Structural Variations: The target compound’s 3-methylbenzamide group contrasts with the thiophene-2-carboxamide substituent in ’s analog, which introduces sulfur-mediated electronic effects . The N,O-bidentate directing group in ’s compound is absent in the target, limiting its utility in metal-catalyzed reactions .

Physicochemical Properties :

  • The melting point of the 3-methylbenzamide analog in (220–221°C) suggests moderate thermal stability, which may correlate with the target compound’s behavior .
  • The molecular weight of the thiophene analog (389.51 g/mol) implies that the target compound, with a benzene ring instead of thiophene, would have a slightly lower molecular weight (~380–385 g/mol) due to sulfur’s absence.

Synthetic Yields :

  • Yields for 3-methylbenzamide derivatives in range from 50% to 82%, with the 3-methylbenzamide analog achieving 64% . This suggests that similar yields might be attainable for the target compound with optimized protocols.

Applications: The imidazolidinone derivatives in are likely explored for pharmaceutical applications (e.g., enzyme inhibition) , while the thiophene analog in may be tailored for materials science or heterocyclic chemistry . The target compound’s benzyl-pyrrole core could position it as a kinase inhibitor or antimicrobial agent, though further studies are needed.

Biological Activity

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methylbenzamide is a complex organic compound with potential pharmacological applications. Its unique structure, featuring multiple functional groups, suggests interactions with various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C23H23N3OSC_{23}H_{23}N_{3}OS and includes a benzamide core along with a pyrrole-derived side chain. The presence of both benzyl and pyrrole groups indicates potential for diverse biological interactions.

PropertyValue
Molecular Weight385.51 g/mol
Melting PointNot specified
SolubilityNot specified
CAS Number478077-10-0

Research indicates that compounds structurally similar to this compound may exhibit significant biological activities, including:

  • Antiproliferative Activity : Preliminary studies suggest that this compound may reduce mTORC1 activity and enhance autophagy in cancer cells, indicating potential as an anticancer agent .
  • Autophagy Modulation : Similar compounds have been shown to disrupt autophagic flux by interfering with mTORC1 reactivation, which may lead to selective targeting of cancer cells under metabolic stress .

Case Studies

  • Anticancer Potential : A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides indicated submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. These compounds reduced mTORC1 activity and increased basal autophagy while impairing autophagic flux under nutrient-replete conditions .
  • Structure–Activity Relationship (SAR) : Research has highlighted the importance of SAR studies in understanding the biological activity of related compounds. The findings suggest that modifications in the chemical structure can significantly impact the efficacy and mechanism of action against cancer cells .

Pharmacological Applications

The unique structural features of this compound position it as a promising candidate for further pharmacological exploration. Potential applications include:

  • Cancer Therapy : Given its ability to modulate autophagy and inhibit mTORC1, this compound could be developed as a novel anticancer agent targeting specific tumor types.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methylbenzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrole core followed by benzamide coupling. Key steps include:

  • Step 1 : Formation of the pyrrole ring via cyclization reactions under controlled temperatures (60–80°C) using solvents like DMF or THF .
  • Step 2 : Alkylation or amidation reactions to introduce the benzyl and benzamide groups. Catalysts such as K2_2CO3_3 or Pd-based systems may enhance yields .
  • Purification : Use column chromatography or preparative HPLC to isolate the target compound, with TLC and NMR monitoring intermediate purity .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry, with DEPT-135 aiding in identifying CH2_2/CH3_3 groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of 3D structure, SHELX programs (e.g., SHELXL) are employed for refinement .

Q. How can researchers address low yields during the final coupling step of the synthesis?

  • Optimization Strategies :

  • Adjust stoichiometry of reagents (e.g., 1.1–1.3 equivalents of benzyl halide) to drive the reaction .
  • Screen solvents (e.g., switch from DMF to DCM) to improve solubility of intermediates .
  • Introduce microwave-assisted synthesis to reduce reaction time and by-product formation .

Advanced Research Questions

Q. How should contradictory crystallographic data (e.g., disordered atoms) be resolved during structural refinement?

  • Approach :

  • Use SHELXL’s PART and SIMU instructions to model disorder, with restraints on thermal parameters .
  • Validate against complementary data (e.g., NMR-derived dihedral angles) to ensure consistency .
  • Employ twin refinement protocols if twinning is detected in the diffraction pattern .

Q. What strategies are effective for analyzing the compound’s interaction with biological targets (e.g., enzymes) in silico and in vitro?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like Factor Xa (FXa) .
  • Enzyme Assays : Conduct fluorogenic substrate-based assays to measure inhibition kinetics (IC50_{50}) under physiological pH and temperature .
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding affinity (KD_D) in real-time .

Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

  • Troubleshooting :

  • Re-optimize force field parameters in docking simulations to better reflect the compound’s conformational flexibility .
  • Validate purity (>95% by HPLC) to rule out impurities as a cause of reduced activity .
  • Perform dose-response studies across multiple cell lines to assess selectivity and off-target effects .

Q. What are the best practices for scaling up the synthesis while maintaining reproducibility?

  • Guidelines :

  • Use flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation and safety .
  • Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real-time .
  • Standardize quenching/extraction protocols (e.g., aqueous workup with brine) to minimize batch-to-batch variability .

Methodological Considerations Table

ChallengeRecommended Technique/StrategyKey References
Low synthetic yieldMicrowave-assisted synthesis optimization
Structural disorder in XRDSHELXL refinement with restraints
Bioactivity variabilitySPR/BLI for binding affinity validation
Impurity detectionPrep-HPLC with UV/ELSD monitoring

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.